BLU9931 - 1538604-68-0

BLU9931

Catalog Number: EVT-287334
CAS Number: 1538604-68-0
Molecular Formula: C26H22Cl2N4O3
Molecular Weight: 509.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BLU9931 is a potent, irreversible, and highly selective small molecule inhibitor of FGFR4. [, , , ] It exhibits exquisite selectivity for FGFR4 over other FGFR family members (FGFR1, FGFR2, FGFR3) and demonstrates remarkable kinome selectivity. [, ] This selectivity makes BLU9931 a valuable tool in dissecting the specific roles of FGFR4 in various biological processes and disease models. [] BLU9931 is primarily utilized in preclinical research to investigate the therapeutic potential of targeting FGFR4 in different cancer types. [, , , , , , , , , , , , , , , ]

5-Fluorouracil (5-FU)

Relevance: 5-FU was investigated in combination with BLU9931 for its effects on colorectal cancer cells. Studies demonstrated that the combination exhibited a synergistic effect in reducing cancer cell proliferation and arresting the cell cycle. [] This research suggests that combining BLU9931 with existing chemotherapeutic agents like 5-FU may hold promise for enhanced therapeutic outcomes.

Quercetin

Relevance: Research demonstrated that BLU9931 treatment induced cellular senescence in pancreatic ductal adenocarcinoma (PDAC) cells, making them more susceptible to quercetin-induced death. This process, termed senolysis, highlights the potential of combining BLU9931 with senolytic drugs like quercetin as a novel therapeutic strategy for PDAC, particularly in cases with high FGFR4 expression. []

AZD4547

Relevance: In a study investigating the role of brain FGFRs in high phosphate diet-induced skeletal muscle reflex overactivation, AZD4547 was used as a tool compound to inhibit FGFRs 1, 2, and 3. While BLU9931, a selective FGFR4 inhibitor, attenuated the heightened response, AZD4547 did not have a significant effect. [] This highlights the specific role of FGFR4 in this context and differentiates its activity from other FGFR family members.

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives

Relevance: These compounds were designed based on the structure of BLU9931 and aimed to improve upon its selectivity for FGFR4. Compound 6O, a notable derivative from this series, demonstrated at least eight times higher selectivity for FGFR4 over other FGFR isoforms compared to BLU9931. [] This finding highlights the potential for developing even more selective FGFR4 inhibitors based on structure-activity relationship studies.

PD173074

Relevance: In a study investigating the role of FGF23 in renal fibrosis associated with cardiorenal syndrome, PD173074 was used as an FGFR blocker. Similar to BLU9931, which targets FGFR4, PD173074 attenuated the increase in various fibrotic markers. [] This suggests a potential interplay between FGFR family members in the context of renal fibrosis and highlights the potential therapeutic benefit of targeting these receptors.

Source and Classification

BLU9931 was identified through a systematic approach to develop irreversible inhibitors that selectively target FGFR4. It belongs to the class of quinazoline derivatives, characterized by its unique anilino-quinazoline core structure. This compound is classified as a covalent inhibitor due to its ability to form a stable bond with the cysteine residue in the ATP-binding pocket of FGFR4, specifically Cys552, thereby irreversibly inhibiting its activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of BLU9931 involves several key steps designed to ensure high selectivity and potency against FGFR4. The synthetic route typically includes:

  1. Formation of the Anilino-Quinazoline Core: The base structure is synthesized through standard organic reactions involving aniline derivatives and quinazoline precursors.
  2. Introduction of the Acrylamide Moiety: This step is crucial as it facilitates the covalent interaction with Cys552. The acrylamide group is strategically placed to enhance binding affinity while maintaining selectivity.
  3. Methyl Substitution: A 3-methyl substitution on the aniline ring is introduced to optimize steric interactions and improve selectivity against other FGFR family members .

The final product is purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm its identity and purity.

Molecular Structure Analysis

Structure and Data

BLU9931 features a complex molecular structure that can be described as follows:

  • Core Structure: An anilino-quinazoline scaffold.
  • Functional Groups: Includes an acrylamide moiety that enables covalent bonding, along with dichlorodimethoxyphenyl groups that enhance hydrophobic interactions within the FGFR4 binding site.

The crystal structure analysis reveals that BLU9931 binds within the ATP-binding pocket of FGFR4, forming a covalent bond with Cys552. This interaction is stabilized by hydrogen bonds with the hinge region (Ala553) and hydrophobic contacts with surrounding residues .

Chemical Reactions Analysis

Reactions and Technical Details

BLU9931 undergoes specific chemical reactions characterized by its interaction with FGFR4:

  • Covalent Bond Formation: The acrylamide moiety reacts with Cys552 in FGFR4, leading to irreversible inhibition. This reaction results in a significant mass shift detectable by mass spectrometry.
  • Inhibition Assays: In vitro assays demonstrate that BLU9931 exhibits an IC50 value of 3 nmol/L against FGFR4, indicating potent inhibition, while showing much weaker inhibition against other FGFRs (IC50 values ranging from 150 to 591 nmol/L for FGFR1–3) .
Mechanism of Action

Process and Data

The mechanism by which BLU9931 exerts its therapeutic effects involves:

  1. Covalent Inhibition: By forming a stable bond with Cys552, BLU9931 effectively locks FGFR4 in an inactive conformation.
  2. Downstream Signaling Disruption: Inhibition of FGFR4 prevents downstream signaling pathways from being activated, including mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase pathways, which are critical for cell proliferation and survival .
  3. Antitumor Activity: Preclinical studies have demonstrated significant antitumor effects in HCC xenograft models, supporting its potential as a targeted therapy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BLU9931 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), allowing for easy formulation in biological assays.
  • Stability: The compound remains stable under various conditions, which is essential for maintaining its efficacy during storage and application.
  • Molecular Weight: Approximately 400 g/mol.
  • LogP Value: Indicates moderate lipophilicity, facilitating cellular uptake .
Applications

Scientific Uses

BLU9931 has several applications in scientific research and potential therapeutic contexts:

  • Cancer Therapy: Primarily investigated for treating hepatocellular carcinoma driven by aberrant FGFR4 signaling.
  • Combination Therapies: Studies have explored its use in combination with other chemotherapeutic agents like 5-fluorouracil to enhance antitumor efficacy .
  • Biological Research: Used as a tool compound to study FGFR signaling pathways and their role in various cancers.

Properties

CAS Number

1538604-68-0

Product Name

BLU9931

IUPAC Name

N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide

Molecular Formula

C26H22Cl2N4O3

Molecular Weight

509.4 g/mol

InChI

InChI=1S/C26H22Cl2N4O3/c1-5-21(33)30-18-8-6-7-14(2)25(18)32-26-29-13-16-11-15(9-10-17(16)31-26)22-23(27)19(34-3)12-20(35-4)24(22)28/h5-13H,1H2,2-4H3,(H,30,33)(H,29,31,32)

InChI Key

TXEBNKKOLVBTFK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BLU9931; BLU-9931; BLU 9931.

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C=CC3=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.